molecular formula C17H20O6 B602676 Mycophenolic Acid-d3 CAS No. 1185242-90-3

Mycophenolic Acid-d3

Cat. No.: B602676
CAS No.: 1185242-90-3
M. Wt: 323.35 g/mol
InChI Key: HPNSFSBZBAHARI-HZIIEIAOSA-N
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Description

RS-61443 D3, also known as mycophenolate mofetil, is the morpholinoethyl ester of mycophenolic acid. It is a potent, noncompetitive, reversible inhibitor of eucaryotic inosine monophosphate dehydrogenases. This compound is primarily known for its immunosuppressive properties, making it a valuable agent in preventing organ transplant rejection .

Mechanism of Action

Target of Action

Mycophenolic Acid-d3 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH is crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes .

Mode of Action

this compound acts as a potent, reversible, non-competitive inhibitor of IMPDH. By inhibiting this enzyme, the compound effectively reduces the production of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are vital components of the immune response .

Biochemical Pathways

The inhibition of IMPDH by this compound disrupts the de novo purine synthesis pathway . This pathway is critical for the synthesis of guanine nucleotides. The downstream effects include reduced availability of guanine nucleotides, leading to impaired DNA and RNA synthesis, and consequently, reduced lymphocyte proliferation .

Pharmacokinetics

this compound, being a deuterated form of Mycophenolic Acid, is used primarily for pharmacokinetic studies. The compound exhibits similar absorption, distribution, metabolism, and excretion (ADME) properties to Mycophenolic Acid. It is well-absorbed orally, with a bioavailability of approximately 94% for its prodrug form, mycophenolate mofetil . The compound is extensively metabolized in the liver and excreted primarily through urine .

Result of Action

The molecular and cellular effects of this compound include a significant reduction in the proliferation of T and B lymphocytes. This results in immunosuppression , making the compound effective in preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the efficacy and stability of this compound. For instance, the compound’s stability can be affected by extreme pH levels, and its interaction with other immunosuppressive drugs can either potentiate or diminish its effects .

This compound, through its targeted inhibition of IMPDH, plays a crucial role in immunosuppressive therapy, offering a potent means to control immune responses in various clinical settings.

: DrugBank : Wikipedia : Clearsynth

Biochemical Analysis

Biochemical Properties

Mycophenolic Acid-d3 inhibits de novo purine biosynthesis . It interacts with the enzyme inosine 5’-monophosphate dehydrogenase (IMPDH), a key molecule in the biosynthesis of guanine nucleotides . By inhibiting IMPDH, this compound interferes with the de novo pathway of guanosine nucleotide synthesis .

Cellular Effects

This compound has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Furthermore, it significantly suppresses IFN-α production with IRF7 nuclear translocation and represses the AKT activity .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide synthesis leads to a decrease in the proliferation of B and T lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to promote a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .

Dosage Effects in Animal Models

In animal models, this compound has been observed to induce around 10% weight loss at the end of the protocol associated with a significant decrease in caecum weight and a slight reduction in colon length . All animals developed myelosuppression, hyperbilirubinemia, hyporexia, decreased gastrointestinal motility, and decreased fecal output by the seventh day of treatment .

Metabolic Pathways

This compound is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of this compound is Mycophenolic acid glucuronide (MPAG), which does not display pharmacological activity .

Transport and Distribution

This compound is eliminated in the urine as Mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged . MPAG is also secreted in the bile and is available for deconjugation by gut flora .

Subcellular Localization

The subcellular localization of the this compound biosynthetic enzymes includes the cytosolic polyketide synthase and O-methyltransferase, the Golgi apparatus-associated prenyltransferase, the endoplasmic reticulum-bound oxygenase and P450-hydrolase fusion enzyme, and the peroxisomal acyl-CoA hydrolase .

Preparation Methods

Synthetic Routes and Reaction Conditions

RS-61443 D3 is synthesized through the esterification of mycophenolic acid with morpholinoethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In industrial settings, the production of RS-61443 D3 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

RS-61443 D3 primarily undergoes hydrolysis to release mycophenolic acid, which is the active form of the drug. This hydrolysis can occur under both acidic and basic conditions. The compound does not typically undergo oxidation or reduction reactions due to its stable ester structure .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Esterification: Mycophenolic acid, morpholinoethanol, dicyclohexylcarbodiimide, anhydrous conditions.

Major Products

    Hydrolysis: Mycophenolic acid.

    Esterification: RS-61443 D3 (mycophenolate mofetil).

Comparison with Similar Compounds

RS-61443 D3 is unique in its selective inhibition of lymphocyte proliferation. Similar compounds include:

    Azathioprine: Another immunosuppressive agent that inhibits purine synthesis but has a broader range of effects on different cell types.

    Methotrexate: An immunosuppressant and chemotherapeutic agent that inhibits dihydrofolate reductase, affecting both purine and pyrimidine synthesis.

    Cyclosporine: An immunosuppressant that inhibits calcineurin, leading to reduced activation of T lymphocytes.

RS-61443 D3 stands out due to its specific targeting of inosine monophosphate dehydrogenase and its reversible, noncompetitive inhibition, which provides a more selective immunosuppressive effect .

Properties

IUPAC Name

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-HZIIEIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?

A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []

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